molecular formula C21H16N2O5 B1192982 JW-1

JW-1

Cat. No.: B1192982
M. Wt: 376.37
InChI Key: DUDRNIOSRBCEFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JW-1 is a designation assigned to distinct compounds across scientific disciplines, reflecting its diverse applications. Two chemically significant forms of this compound are highlighted here:

Porphyrin this compound: A neutral amphiphilic porphyrin dye functionalized with hexaethylene glycol (HEG) substituents, synthesized for nonlinear optical imaging of live cells. Its structure enables selective interaction with cellular membranes and enhanced photostability .

Isoflavone this compound: A soybean-derived antioxidant identified as a CB1 receptor antagonist, mitigating vascular damage induced by delta-9-tetrahydrocannabinol (THC) .

This article focuses on comparing these two forms of this compound with their respective analogs, emphasizing structural, functional, and application-based differences.

Properties

Molecular Formula

C21H16N2O5

Molecular Weight

376.37

IUPAC Name

N-Hydroxy-4-((6-methoxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl)benzamide

InChI

InChI=1S/C21H16N2O5/c1-28-17-10-9-16-18-14(17)3-2-4-15(18)20(25)23(21(16)26)11-12-5-7-13(8-6-12)19(24)22-27/h2-10,27H,11H2,1H3,(H,22,24)

InChI Key

DUDRNIOSRBCEFQ-UHFFFAOYSA-N

SMILES

O=C(NO)C1=CC=C(CN(C(C2=CC=C(OC)C3=CC=CC4=C23)=O)C4=O)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JW1;  JW 1;  JW-1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Properties

Porphyrin this compound and IG-1 are structurally analogous dyes optimized for cellular imaging but differ in hydrophilic substituents:

Parameter This compound IG-1
Substituent Groups 4 HEG chains 12 triethylene glycol (TEG) chains
Synthesis Sonogashira coupling with HEG-substituted iodoisophthalic acid Derived from pyridinium-based electron-acceptor group
Hydrophilicity Moderate (HEG) High (TEG)
Cellular Uptake Enhanced membrane interaction Higher solubility in aqueous media
Applications Nonlinear optical imaging Photodynamic therapy and imaging

Key Findings

  • Solubility and Imaging Performance : IG-1’s twelve TEG groups improve aqueous solubility, whereas this compound’s HEG chains balance amphiphilicity for stable membrane integration .
  • Photostability : Both dyes exhibit low photobleaching, but this compound’s rigid HEG structure may enhance durability in prolonged imaging .

Mechanistic and Pharmacological Profiles

Isoflavone this compound, a natural CB1 antagonist, contrasts with synthetic counterparts like rimonabant:

Parameter This compound Rimonabant
Source Soybean-derived isoflavone Synthetic compound
Binding Affinity Partial docking to CB1 receptor Full antagonism
Side Effects Minimal (natural origin) Psychiatric risks (e.g., anxiety)
Therapeutic Use Prevents THC-induced vascular damage Obesity treatment (discontinued)

Key Findings

  • Advantages : As a natural compound, this compound offers a safer profile compared to synthetic CB1 inhibitors, though its potency may be lower .

Notes on Other this compound Designations

  • Geological this compound: A sanidine phenocryst sample used in 40Ar/39Ar dating of Middle Eocene tephra deposits, unrelated to chemical compounds .
  • Trichoderma this compound : A fungal strain optimized for cellulose degradation, distinct from the compounds discussed here .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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